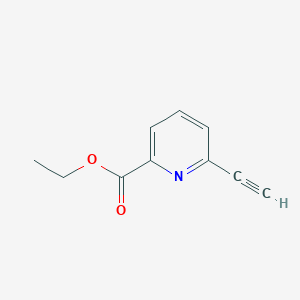

Ethyl 6-ethynylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-ethynylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRWDYUSCLOARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743755 | |

| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379302-65-4 | |

| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-ethynylpicolinate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Building Block in Medicinal Chemistry.

Introduction

Ethyl 6-ethynylpicolinate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring functionalized with both an ethyl ester and an ethynyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a powerful tool for creating diverse molecular libraries.[1] This guide aims to provide a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and its burgeoning applications in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1379302-65-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Purity | ≥95-98% (commercially available) | [2][3] |

| Synonyms | 2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester | [2] |

| SMILES | C#CC1=NC(=CC=C1)C(=O)OCC | [2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |

| logP | 1.2396 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis Protocols

The synthesis of this compound typically involves a multi-step process, starting from more readily available picolinic acid derivatives. A common synthetic route involves the introduction of the ethynyl group via a Sonogashira coupling reaction with a suitable alkyne source. While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found in the provided search results, a generalizable workflow can be inferred from standard organic chemistry principles and related transformations.

Generalized Synthesis Workflow

A plausible synthetic strategy would begin with a halogenated precursor, such as Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[6][7] This precursor would then undergo a palladium-catalyzed cross-coupling reaction with a protected or terminal alkyne.

Step 1: Esterification of Picolinic Acid

The synthesis often commences with the esterification of picolinic acid to yield ethyl picolinate. This is a standard reaction where picolinic acid is refluxed with anhydrous ethanol in the presence of a strong acid catalyst like sulfuric acid.[8]

Step 2: Halogenation of the Pyridine Ring

The next step would involve the selective halogenation of the pyridine ring at the 6-position to produce a precursor like Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[6][7]

Step 3: Sonogashira Coupling

The crucial introduction of the ethynyl group is achieved through a Sonogashira coupling. This reaction involves the coupling of the halogenated ethyl picolinate with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be subsequently removed under mild conditions to yield the desired this compound.

References

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound|å æçå° [klamar-cn.com]

- 5. 1379302-65-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

Ethyl 6-ethynylpicolinate: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Introduction: The Strategic Value of a Bifunctional Scaffolding

Ethyl 6-ethynylpicolinate (CAS No. 1379302-65-4) is a pyridine-based heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure is distinguished by the presence of two highly versatile functional groups: an ethyl ester at the 2-position and a terminal alkyne at the 6-position of the pyridine ring. This unique arrangement offers orthogonal reactivity, enabling chemists to perform sequential and selective modifications.

The pyridine core is a ubiquitous motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, act as a ligand for metal centers in metalloenzymes, and improve the pharmacokinetic properties of a molecule.[3] The terminal alkyne serves as a reactive handle for a variety of powerful C-C bond-forming reactions, most notably the Sonogashira coupling, as well as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), making it an ideal anchor point for constructing complex molecular architectures.[4] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and potential applications of this compound for researchers in drug development and organic synthesis.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers typically offer this compound at a purity of 95% to ≥98%.[2]

Data Summary Table

| Property | Value / Predicted Information | Basis / Source |

| CAS Number | 1379302-65-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Predicted: Off-white to yellow solid | Based on similar pyridine derivatives[5] |

| Melting Point | Experimental data not available. Predicted to be in the range of 50-80 °C. | Estimation based on related structures. |

| Boiling Point | Experimental data not available. | --- |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO, DMF) and sparingly soluble in water. | General solubility of esters and aromatic compounds[5] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Computational Prediction[1] |

| LogP | 1.2396 | Computational Prediction[1] |

| Hydrogen Bond Acceptors | 3 | Computational Prediction[1] |

| Hydrogen Bond Donors | 0 | Computational Prediction[1] |

Predicted Spectroscopic Signature

The following spectral characteristics are predicted and can serve as a guide for the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyridine Protons (3H): Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the electron-withdrawing nature of the ester and the anisotropic effect of the alkyne, these protons will be downfield. A triplet and two doublets are expected, showing characteristic pyridine coupling constants.

-

Ethyl Ester Protons (5H): A quartet (2H, -OCH₂ CH₃) is expected around δ 4.4-4.6 ppm, coupled to the methyl protons. A triplet (3H, -OCH₂CH₃ ) is expected further upfield, around δ 1.4-1.6 ppm.

-

Alkynyl Proton (1H): A sharp singlet is expected around δ 3.0-3.5 ppm for the terminal alkyne proton (-C≡CH ).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 164-166 ppm.

-

Pyridine Carbons (5C): Five distinct signals in the aromatic region (δ 120-155 ppm). The carbon bearing the ester group (C2) and the carbon bearing the alkyne (C6) will be significantly shifted.

-

Alkynyl Carbons (2C): Two signals are expected between δ 75-90 ppm for the sp-hybridized carbons of the alkyne.

-

Ethyl Ester Carbons (2C): A signal around δ 62 ppm for the -OCH₂ - carbon and a signal around δ 14 ppm for the terminal -CH₃ carbon.

-

-

IR (Infrared) Spectroscopy:

-

C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C Stretch: A weaker, sharp peak in the range of 2100-2150 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 175. A common fragmentation pattern would involve the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment at m/z = 130.

-

Synthesis and Chemical Reactivity

Proposed Synthesis: Sonogashira Cross-Coupling

The most logical and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]

A plausible synthetic route to this compound starts from the commercially available Ethyl 6-bromopicolinate. The alkyne can be introduced using a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.

Caption: Proposed Sonogashira synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard Sonogashira coupling methodologies and has not been optimized for this specific substrate.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-bromopicolinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the stirring mixture.

-

Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Deprotection and Workup: Upon completion, cool the reaction to room temperature. Add methanol and a base such as potassium carbonate (K₂CO₃) to effect the desilylation. Stir for 1-2 hours.

-

Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity

The utility of this compound lies in the differential reactivity of its functional groups.

-

The Alkyne Moiety: The terminal alkyne is the primary site for diversification.

-

Sonogashira Couplings: It can be further coupled with other aryl/vinyl halides to build more complex structures.

-

Click Chemistry: It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a stable and valuable linker in drug discovery.

-

Other Alkyne Reactions: It can participate in hydration, hydroamination, and various cycloaddition reactions.

-

-

The Ester Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or serve as a handle for further functionalization. Saponification (hydrolysis under basic conditions) is a standard method to achieve this transformation.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific studies detailing the biological activity of this compound are scarce in publicly available literature, the structural motif is of significant interest in drug discovery. The ethynyl-pyridine scaffold is a key component in several potent and selective modulators of biological targets. For instance, analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), a target for treating CNS disorders, including drug addiction.[7]

The strategic value of this compound is as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. By utilizing the orthogonal reactivity of the alkyne and ester groups, medicinal chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships (SAR) for a given biological target.

Potential Therapeutic Areas for Derivatives:

-

Oncology: Pyridine derivatives are found in numerous kinase inhibitors and other anticancer agents.[8]

-

Neuroscience: As mentioned, mGluR5 antagonists and other CNS-active agents often feature this scaffold.

-

Infectious Diseases: The pyridine ring is a component of various antibacterial and antiviral drugs.[9]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier and consulted before use. Based on analogous compounds, the following general precautions should be taken:

-

Hazard Statements (Predicted): May cause skin irritation (H315) and serious eye irritation (H319).[10]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection (P280).

-

Wash skin thoroughly after handling (P264).

-

IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 6-ethynylpicolinate: Structure, Synthesis, and Characterization

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in Ethyl 6-ethynylpicolinate. This versatile heterocyclic building block, featuring a pyridine core functionalized with both an ethyl ester and a terminal alkyne, holds significant potential in the synthesis of complex molecular architectures. We will delve into its fundamental properties, provide a field-proven synthetic protocol with mechanistic insights, and detail the analytical methods required for its structural validation.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of the ethynyl group at the 6-position and the ethyl ester at the 2-position provides two distinct and reactive handles for further chemical modification, making it a valuable synthon in organic chemistry and drug discovery.

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 6-ethynylpyridine-2-carboxylate | [1] |

| Synonyms | 2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester | [1] |

| CAS Number | 1379302-65-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| SMILES | C#CC1=NC(=CC=C1)C(=O)OCC | [1] |

Synthesis of this compound via Sonogashira Coupling

The most reliable and widely adopted method for installing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Rationale for the Synthetic Strategy

Our chosen strategy involves a two-step sequence starting from the commercially available Ethyl 6-bromopicolinate:

-

Sonogashira Coupling: The aryl bromide is coupled with a protected terminal alkyne, specifically (Trimethylsilyl)acetylene (TMSA). Using a protected alkyne is a critical experimental choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling) and ensures a clean reaction profile, leading to a single, silylated product.[4]

-

Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild basic conditions to yield the final terminal alkyne. This step is essential as the free terminal alkyne is often the desired functionality for subsequent reactions like click chemistry or further couplings.

This sequence is highly efficient, tolerates a wide range of functional groups, and proceeds under relatively mild conditions, making it a cornerstone of modern synthetic chemistry.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)picolinate

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 6-bromopicolinate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

-

Solvent and Reagents: Evacuate and backfill the flask with dry nitrogen gas (repeat 3x). Add anhydrous toluene (approx. 10 mL per 1 mmol of bromide) and triethylamine (Et₃N, 2.5 eq.).

-

Alkyne Addition: Add (Trimethylsilyl)acetylene (1.5 eq.) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to 70°C and stir under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate as a solid.

Step 2: Synthesis of this compound (TMS Deprotection)

-

Dissolution: Dissolve the purified TMS-protected intermediate from Step 1 in methanol (approx. 20 mL per 1 mmol).

-

Base Addition: To this solution, add potassium carbonate (K₂CO₃, 0.2 eq.).[5] The use of a mild, inexpensive base like K₂CO₃ is sufficient for this transformation and avoids potential side reactions associated with stronger bases.[6][7]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar product (typically 1-2 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If necessary, purify further by flash column chromatography to yield this compound as a pure solid.

Structural Elucidation and Quality Control

| Technique | Functional Group | Expected Signal / Observation | Rationale |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.4 ppm (quartet, 2H)~1.4 ppm (triplet, 3H) | Standard ethyl ester pattern; CH₂ is deshielded by the adjacent oxygen.[9][10] |

| Pyridine Ring (-C₅H₃N-) | ~7.6-8.2 ppm (multiplets, 3H) | Aromatic protons on an electron-deficient pyridine ring. | |

| Alkyne (-C≡C-H) | ~3.2 ppm (singlet, 1H) | The acetylenic proton is a sharp singlet in a characteristic region. | |

| ¹³C NMR | Carbonyl (-C=O) | ~164 ppm | The sp² carbonyl carbon is significantly deshielded.[11] |

| Pyridine Ring (-C₅H₃N-) | ~124-150 ppm (5 signals) | Aromatic carbons; carbons adjacent to nitrogen are further downfield.[9] | |

| Alkyne (-C≡C-H) | ~83 ppm, ~79 ppm (2 signals) | sp-hybridized carbons appear in this characteristic range. | |

| Ethyl (-OCH₂CH₃) | ~62 ppm (-OCH₂-)~14 ppm (-CH₃) | Aliphatic carbons, with the O-linked carbon being more deshielded.[11] | |

| FT-IR | Alkyne (-C≡C-H) | ~3300 cm⁻¹ (strong, sharp) | Terminal C-H stretch. Its presence is key to confirming deprotection.[12] |

| Alkyne (-C≡C-) | ~2115 cm⁻¹ (weak to medium) | C≡C triple bond stretch. | |

| Carbonyl (-C=O) | ~1730 cm⁻¹ (strong, sharp) | Characteristic ester carbonyl stretch.[13] | |

| C-O Stretch | ~1250-1300 cm⁻¹ (strong) | Ester C-O bond stretch.[13] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 175.18 | Corresponds to the calculated molecular weight of C₁₀H₉NO₂. |

Applications and Future Directions

This compound is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules. The terminal alkyne is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the picolinate ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These functionalities make it an attractive starting material for:

-

Medicinal Chemistry: Synthesis of novel kinase inhibitors and other targeted therapeutics.[14][15]

-

Materials Science: Development of novel ligands for metal-organic frameworks (MOFs) or functional polymers.

-

Agrochemicals: As a scaffold for new pesticides and herbicides.

The continued exploration of this and related heterocyclic synthons will undoubtedly fuel innovation across the chemical sciences.

References

- 1. chemscene.com [chemscene.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 6-ethynylpicolinate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 6-ethynylpicolinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this compound in common organic solvents. Given the absence of publicly available experimental solubility data for this compound, this guide offers a robust framework for approaching its dissolution in a laboratory setting.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₁₀H₉NO₂.[1] Its structure, featuring a pyridine ring, an ethyl ester, and an ethynyl group, dictates its physicochemical properties and, consequently, its solubility profile. Understanding these properties is paramount for its application in organic synthesis, medicinal chemistry, and materials science, where it serves as a versatile building block.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | ChemScene[1] |

| Molecular Weight | 175.18 g/mol | ChemScene[1] |

| LogP | 1.2396 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

The calculated LogP value of 1.2396 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The TPSA of 39.19 Ų points to a degree of polarity conferred by the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a complex property influenced by its dipole moment, dielectric constant, and its ability to engage in hydrogen bonding.

For this compound, its solubility will be a function of the interplay between its polar pyridine and ester moieties and its nonpolar ethyl and ethynyl groups. Solvents that can effectively interact with these different regions of the molecule will be the most effective at dissolving it.

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural features of this compound and the properties of common organic solvents, a qualitative prediction of its solubility can be made.

Table 2: Predicted Solubility of this compound

| Solvent | Polarity | Dielectric Constant (approx.) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 1.9 | Low | The significant polarity of the pyridine ring and ester group will limit solubility in a purely nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the pyridine ring, potentially enhancing solubility compared to aliphatic nonpolar solvents. |

| Diethyl Ether | Slightly Polar | 4.3 | Moderate to High | The ether's ability to act as a hydrogen bond acceptor can interact with any potential weak C-H donors, and its overall low polarity is compatible with the molecule's lipophilic character. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | DCM is an excellent solvent for a wide range of organic compounds due to its ability to dissolve both moderately polar and nonpolar substances. |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | As an ester itself, ethyl acetate shares structural similarity with the solute, which should promote dissolution. |

| Acetone | Polar Aprotic | 21 | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of compounds. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | While polar, acetonitrile is a good solvent for many organic molecules. |

| Isopropanol | Polar Protic | 18 | Moderate | The alcohol can act as a hydrogen bond donor and acceptor, but the overall high polarity might be less favorable than polar aprotic solvents. |

| Ethanol | Polar Protic | 24.6 | Moderate | Similar to isopropanol, the polarity of ethanol may limit the solubility of the moderately lipophilic solute. |

| Methanol | Polar Protic | 33 | Moderate to Low | Methanol is a highly polar solvent, which may not be optimal for a compound with a LogP greater than 1. |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | High | DMF is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High | DMSO is another strong, polar aprotic solvent with excellent solvating power for many organic molecules.[5] |

Experimental Determination of Solubility

To obtain quantitative data, a standardized experimental protocol should be followed. The shake-flask method is a common and reliable technique for determining the solubility of a solid in a liquid.[3]

Experimental Workflow

The following diagram outlines the key steps in determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[3]

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This requires the prior development of a calibration curve with known concentrations of the compound.

-

-

Calculation of Solubility:

-

From the determined concentration, calculate the solubility in desired units (e.g., mg/mL, mol/L).

-

Factors Influencing Solubility

The solubility of this compound is influenced by a variety of factors, the understanding of which can aid in solvent selection and experimental design.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Potential Biological Activity of Ethyl 6-Ethynylpicolinate Derivatives

Introduction: Scaffolds of Opportunity in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their proven success in engaging with biological targets. The pyridine ring is one such scaffold, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). Its prevalence stems from its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a bioisostere for various functional groups.[] Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, is an endogenous metabolite of tryptophan and is known to possess a wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2][3][4] It also acts as an efficient chelating agent for essential trace elements like zinc and chromium, facilitating their transport and bioavailability.[2][5][6]

The strategic incorporation of an ethynyl (alkyne) group onto this privileged picolinate scaffold introduces a powerful tool for drug design. The terminal alkyne of Ethyl 6-ethynylpicolinate is not merely a structural element; it is a versatile chemical handle. It provides a gateway for creating vast and diverse molecular libraries through highly efficient and specific chemical reactions, most notably the palladium-catalyzed Sonogashira cross-coupling.[7][8] This reaction allows for the precise formation of carbon-carbon bonds under mild conditions, enabling the linkage of the picolinate core to a wide range of aryl or vinyl groups, a cornerstone strategy in modern drug discovery.[7][8][9][10]

This technical guide provides a comprehensive framework for synthesizing, screening, and evaluating the biological potential of novel derivatives of this compound. We will detail robust protocols for chemical synthesis and a multi-tiered biological screening strategy, moving from broad cytotoxicity assessments to targeted enzyme inhibition assays. The ultimate goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds.

Section 1: Synthesis and Derivatization Strategies

The foundation of exploring biological activity lies in the ability to create a diverse yet rationally designed library of compounds. This compound serves as the ideal starting point for this endeavor.

Core Synthesis of this compound

While various synthetic routes exist, a common and effective method involves the esterification of picolinic acid followed by the introduction of the ethynyl group. The initial esterification is typically achieved by refluxing picolinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[11] Subsequent steps to introduce the alkyne can be accomplished through cross-coupling reactions on a halogenated precursor. The resulting compound, this compound, is a stable, versatile intermediate.[12]

Derivatization via Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds, making it exceptionally suitable for derivatizing our core molecule.[8][9] This palladium-catalyzed reaction couples the terminal alkyne of this compound with various aryl or vinyl halides.

Rationale for Experimental Choice: The Sonogashira coupling is selected for its high functional group tolerance, mild reaction conditions, and generally high yields.[9][10] This allows for the creation of a diverse library of derivatives by varying the halide coupling partner, which is critical for exploring the structure-activity relationship (SAR). Both traditional palladium/copper co-catalyzed systems and modern copper-free methods can be employed to minimize the potential for alkyne homocoupling (Glaser coupling), a common side reaction.[10]

Section 2: A Strategic Approach to Biological Screening

With a library of synthesized compounds, a systematic screening cascade is essential to identify and characterize potential biological activities. This guide proposes a three-tiered approach: broad-spectrum anticancer screening, targeted kinase inhibition assays, and antimicrobial evaluation.

Tier 1: Broad-Spectrum Cytotoxicity Screening

Expertise & Rationale: Pyridine derivatives are well-documented for their antiproliferative effects against various cancer cell lines.[13] Therefore, an initial broad screening for cytotoxicity is a logical and efficient first step to identify promising "hit" compounds. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose. It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active, viable cells.[14][15][16] Its high sensitivity, robustness, and suitability for high-throughput screening (HTS) make it an ideal choice.[15][17]

-

Cell Culture:

-

Maintain a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 90 µL of culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plates for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of each test derivative in 100% DMSO (e.g., 10 mM).

-

Perform a serial dilution of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Add 10 µL of the diluted compound solutions to the appropriate wells. Add 10 µL of medium with 0.5% DMSO to vehicle control wells.

-

Incubate the plates for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[15]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Record luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

| Compound ID | Derivative Structure (Ar-group) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |

| EEP-001 | Phenyl | 15.2 | 21.8 | 18.5 |

| EEP-002 | 4-Fluorophenyl | 5.8 | 9.3 | 7.1 |

| EEP-003 | 4-Methoxyphenyl | 2.5 | 4.1 | 3.3 |

| EEP-004 | 2-Naphthyl | 8.9 | 12.4 | 10.2 |

| Doxorubicin | (Control) | 0.8 | 0.5 | 0.7 |

Tier 2: Target-Based Mechanistic Screening

Expertise & Rationale: A significant number of pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[18][19][20][21] Dysregulation of kinase activity is a hallmark of many cancers.[22] If a compound from Tier 1 shows potent cytotoxicity, the next logical step is to investigate if it acts as a kinase inhibitor. The Kinase-Glo® Luminescent Kinase Assay platform provides a universal method to measure the activity of any kinase by quantifying the amount of ATP remaining after a kinase reaction.[23][24] A decrease in ATP consumption (higher luminescent signal) indicates inhibition of the kinase.[22][25]

-

Reagents:

-

Kinase enzyme (e.g., PKA, ROCK).

-

Kinase-specific substrate (e.g., Kemptide).[24]

-

ATP at a concentration near the Kₘ for the specific kinase.

-

Kinase reaction buffer.

-

Kinase-Glo® Reagent.

-

-

Kinase Reaction:

-

Set up reactions in a 96-well plate in a final volume of 25 µL.

-

Add 5 µL of test compound (EEP derivative) at various concentrations.

-

Add 10 µL of a 2.5x kinase/substrate mixture.

-

Initiate the reaction by adding 10 µL of 2.5x ATP solution.

-

Include "no kinase" controls (maximum signal) and "no inhibitor" controls (minimum signal).

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Add 25 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the detection reaction.[25]

-

Mix briefly and incubate at room temperature for 10 minutes.

-

Measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.

-

Determine the IC₅₀ value for each compound by plotting percent inhibition against compound concentration.

-

Tier 3: Antimicrobial Activity Screening

Expertise & Rationale: The pyridine scaffold is also a core component of many antimicrobial agents.[][26][27] Therefore, it is prudent to screen the synthesized library for antibacterial and antifungal activity. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation:

-

Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

-

Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth, typically from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Section 3: Structure-Activity Relationship (SAR) Analysis

Trustworthiness & Logic: The data generated from the screening cascade is the foundation for establishing a Structure-Activity Relationship (SAR). This analysis is a self-validating system; logical correlations between structural modifications and biological activity provide confidence in the data and guide the next round of rational drug design. By comparing the IC₅₀ or MIC values of different derivatives, researchers can deduce which chemical features enhance or diminish potency.

For example, using the hypothetical data from Table 1:

-

Halogenation: The addition of a fluorine atom (EEP-002) increased potency compared to the unsubstituted phenyl ring (EEP-001). This suggests that an electron-withdrawing group at the 4-position of the phenyl ring is favorable.

-

Electron-Donating Groups: The methoxy group (EEP-003), which is electron-donating via resonance, resulted in the highest potency. This indicates that electronic properties on the appended aryl ring significantly modulate activity.

-

Steric Bulk: The larger naphthyl group (EEP-004) had intermediate activity, suggesting that while a larger aromatic system is tolerated, it may not be optimal for binding to the target.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the inherent biological relevance of the picolinate core, provides a fertile ground for discovery. The multi-tiered screening approach outlined in this guide—progressing from broad cytotoxicity to specific mechanistic and antimicrobial assays—offers a robust and efficient pathway to identify and characterize lead compounds.

Future work should focus on expanding the derivative library based on initial SAR insights. Compounds demonstrating high potency and selectivity in vitro should be advanced to further studies, including ADME/Tox profiling, pharmacokinetic analysis, and ultimately, evaluation in in vivo disease models. The systematic application of the principles and protocols described herein will enable researchers to effectively unlock the therapeutic potential of this versatile chemical class.

References

- 2. grokipedia.com [grokipedia.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]

- 7. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 15. promega.com [promega.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 24. promega.com [promega.com]

- 25. ebiotrade.com [ebiotrade.com]

- 26. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Ethyl 6-Ethynylpicolinate: A Versatile Alkyne-Functionalized Pyridine for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-ethynylpicolinate has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both an ethynyl group and an ethyl ester, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, highlighting its significance in medicinal chemistry, materials science, and the synthesis of novel heterocyclic systems.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis. The table below summarizes its key properties.

| Property | Value |

| CAS Number | 1379302-65-4 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectral data can vary slightly depending on the solvent and instrumentation, typical ¹H and ¹³C NMR chemical shifts, as well as infrared absorption bands, are predictable based on its structure.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound involves a two-step sequence starting from the readily available ethyl 6-bromopicolinate. This process utilizes a Sonogashira coupling reaction with a protected alkyne, followed by a deprotection step.

Two-Step Synthesis Workflow

The overall synthetic strategy is depicted below. The initial Sonogashira coupling introduces the protected alkyne, and the subsequent removal of the silyl protecting group yields the desired terminal alkyne.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling of Ethyl 6-bromopicolinate with Ethynyltrimethylsilane

This reaction couples the aryl bromide with the silyl-protected alkyne using a palladium and copper co-catalyst system.

Materials:

-

Ethyl 6-bromopicolinate

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 6-bromopicolinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Add anhydrous THF and triethylamine (2.0-3.0 equiv).

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add ethynyltrimethylsilane (1.2-1.5 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product, ethyl 6-((trimethylsilyl)ethynyl)picolinate, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Triethylamine: The base is crucial for deprotonating the terminal alkyne (in situ after desilylation in a one-pot variant) and neutralizing the HBr formed during the reaction.

-

Silyl Protection: Using ethynyltrimethylsilane prevents the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group is typically achieved under mild basic or fluoride-mediated conditions.

Materials:

-

Ethyl 6-((trimethylsilyl)ethynyl)picolinate

-

Tetrabutylammonium fluoride (TBAF) solution in THF, or Potassium carbonate (K₂CO₃) in Methanol (MeOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

Procedure (using K₂CO₃/MeOH):

-

Dissolve the crude or purified ethyl 6-((trimethylsilyl)ethynyl)picolinate in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[1]

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Mild Base/Fluoride: Both K₂CO₃ in methanol and TBAF are effective reagents for cleaving the Si-C bond without affecting the ester functionality or the pyridine ring. The choice often depends on the substrate's sensitivity and the desired workup procedure.[2]

A one-pot procedure combining the Sonogashira coupling and desilylation steps can also be employed to streamline the synthesis and improve overall efficiency.[3][4]

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile precursor for a wide range of organic transformations.

Cycloaddition Reactions

The electron-deficient nature of the pyridine ring and the presence of the alkyne moiety make this compound a suitable partner in various cycloaddition reactions, leading to the formation of complex heterocyclic systems.

Aza-Diels-Alder Reactions: The pyridine nitrogen atom can act as a heteroatom in aza-Diels-Alder reactions. When the alkyne participates as part of the dienophile, it can react with aza-dienes (e.g., imines) to form fused pyridine derivatives.[5][6] These reactions are often catalyzed by Lewis acids to activate the dienophile.[7]

Synthesis of Fused Heterocycles

The ethynyl group serves as a versatile handle for the construction of various fused heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Quinolines: this compound can be a precursor for the synthesis of quinoline derivatives. For instance, through a sequence of reactions involving the alkyne, such as hydration followed by cyclization, or through metal-catalyzed annulation reactions, the quinoline scaffold can be constructed.[8][9]

Synthesis of Pyridopyrimidines: The picolinate moiety can be transformed into a pyrimidine ring. For example, reaction with hydrazine followed by cyclization with a suitable one-carbon synthon can lead to the formation of pyridopyrimidines, a class of compounds with significant pharmacological interest.[10]

Click Chemistry

The terminal alkyne of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the pyridine core to other molecules containing an azide group, enabling the synthesis of complex bioconjugates, functional materials, and potential drug candidates.[6][11]

Ligand in Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the ester group of this compound can act as coordination sites for metal ions, while the rigid ethynyl linker provides structural integrity. This makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs).[12] The resulting MOFs can exhibit interesting properties, such as luminescence, porosity, and catalytic activity, with potential applications in gas storage, separation, and sensing.[13][14]

Applications in Medicinal Chemistry and Drug Discovery

Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Derivatives of ethynylpyridines have been investigated for their anticancer activities.[15][16] For instance, quinoline structures synthesized from related precursors have shown cytotoxicity against various cancer cell lines.[8][17] The introduction of the ethynyl group provides a site for further modification to optimize biological activity and pharmacokinetic properties. The synthesis of novel phenanthridine derivatives from precursors with similar functionalities has also yielded compounds with significant cytotoxic activity against several human cancer cell lines.[18]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis via Sonogashira coupling and the high reactivity of its terminal alkyne and pyridine functionalities provide access to a vast array of complex molecules. From the construction of intricate heterocyclic systems and the development of novel materials like MOFs to its application in click chemistry and the synthesis of biologically active compounds, this compound continues to be a valuable tool for chemists in both academic and industrial research. The exploration of its full synthetic potential is an ongoing endeavor with promising prospects for future discoveries.

References

- 1. echemi.com [echemi.com]

- 2. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. (2010) | Rene Severin | 34 Citations [scispace.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Selenophene-based mixed-linker metal-organic frameworks: synthesis, characterization and luminescent properties [iris.cnr.it]

- 14. mdpi.com [mdpi.com]

- 15. chemijournal.com [chemijournal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-ethynylpicolinate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-ethynylpicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid, linear ethynyl group and the coordinating picolinate moiety offer unique opportunities for the construction of complex molecular architectures and the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed, field-proven protocol for its synthesis via the Sonogashira coupling, and a discussion of its current and potential applications. The methodologies presented are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of a Versatile Building Block

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an ethynyl group at the 6-position of the pyridine-2-carboxylic acid ethyl ester, yielding this compound, imparts a unique set of properties to the molecule. The alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and further cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an invaluable tool in the construction of compound libraries for drug discovery and the synthesis of complex target molecules. Furthermore, the picolinate moiety can act as a bidentate ligand, enabling the formation of well-defined metal complexes with potential applications in catalysis and materials science.

Discovery and Historical Context: A Legacy of the Sonogashira Coupling

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the scientific literature, its synthesis and widespread availability are intrinsically linked to the development of one of modern organic chemistry's most powerful transformations: the Sonogashira cross-coupling reaction.

The Sonogashira reaction, first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This palladium- and copper-cocatalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides under mild conditions, a significant improvement over previous methods that required harsh reaction conditions.[3] The development of this robust and reliable methodology opened the door for the routine synthesis of a vast array of previously inaccessible aryl and heteroaryl alkynes.

The preparation of this compound is a direct application of this groundbreaking reaction. The synthesis involves the coupling of a halogenated ethyl picolinate derivative with a protected or terminal alkyne. The choice of starting materials and the specific reaction conditions are guided by the principles of the Sonogashira coupling mechanism, which will be explored in detail in the following section.

Synthesis of this compound: A Validated Protocol

The following two-step protocol outlines a reliable and reproducible method for the synthesis of this compound, commencing with the Sonogashira coupling of Ethyl 6-bromopicolinate and trimethylsilylacetylene, followed by the deprotection of the silyl group.

Step 1: Sonogashira Coupling of Ethyl 6-bromopicolinate with Trimethylsilylacetylene

This initial step involves the palladium- and copper-catalyzed cross-coupling of commercially available Ethyl 6-bromopicolinate with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.

Reaction Scheme:

Caption: Sonogashira coupling of Ethyl 6-bromopicolinate.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-bromopicolinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (NEt₃) (2.0 eq). The triethylamine acts as both a base to neutralize the HBr formed during the reaction and as a ligand for the copper co-catalyst.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 6-((trimethylsilyl)ethynyl)picolinate as a pure compound.

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne, this compound. This is typically achieved under mild basic conditions.[4][5][6]

Reaction Scheme:

Caption: Deprotection of the silyl group.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the purified Ethyl 6-((trimethylsilyl)ethynyl)picolinate (1.0 eq) in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃) (0.2 eq) to the solution. The reaction can be monitored by TLC.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons of the pyridine ring (in the range of 7.5-8.2 ppm), and a singlet for the acetylenic proton (around 3.2 ppm). |

| ¹³C NMR | Resonances for the ethyl ester carbons, the aromatic carbons of the pyridine ring, and the two sp-hybridized carbons of the alkyne (typically in the range of 80-90 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 175.18 g/mol . |

Applications in Research and Development

This compound is a valuable building block with diverse applications, primarily in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The ethynyl group of this compound serves as a key functional handle for the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly evident in the construction of compound libraries for high-throughput screening. For instance, the alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazole linkages, a common and stable isostere for amide bonds in drug candidates.

Furthermore, the picolinate moiety can act as a chelating agent for metal ions, and its derivatives have been explored for their potential as enzyme inhibitors. The rigid, linear nature of the ethynyl group can also be exploited to probe the binding pockets of biological targets and to construct molecules with defined spatial arrangements.

Materials Science

In materials science, ethynyl-substituted aromatic and heteroaromatic compounds are of great interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation provided by the alkyne can lead to desirable photophysical and electronic properties. The pyridine nitrogen in this compound also offers a site for coordination to metal centers, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.

Conclusion

This compound, a product of the powerful Sonogashira coupling reaction, has emerged as a key synthetic intermediate in modern organic chemistry. Its straightforward synthesis, coupled with the versatility of its ethynyl and picolinate functionalities, makes it an attractive building block for a wide range of applications. This guide has provided a comprehensive overview of its historical context, a detailed and validated synthetic protocol, and a summary of its applications in drug discovery and materials science. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in both academic and industrial research.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 6-ethynylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the safety and handling protocols for Ethyl 6-ethynylpicolinate, a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present this information not as a mere list of rules, but as a cohesive, scientifically-grounded framework. Understanding the why behind each precaution is paramount to fostering a robust safety culture and ensuring the integrity of your research. This document is structured to provide a comprehensive understanding of the compound's hazard profile, enabling you to implement self-validating safety systems in your laboratory.

Compound Profile and Inherent Hazards

Structural Analogs and Hazard Inference:

-

2-Ethynylpyridine: This structural component suggests that this compound may cause skin, eye, and respiratory irritation.[3][4]

-

Substituted Ethyl Picolinates (e.g., chloro-, bromo- derivatives): Data from halogenated analogs indicate a potential for skin and serious eye irritation, as well as respiratory irritation.[5][6]

-

Terminal Alkynes: Terminal alkynes possess a slightly acidic proton, which can react with strong bases to form acetylides. These acetylides are potent nucleophiles but also strong bases, necessitating careful control of reaction conditions to avoid unwanted side reactions.[7][8]

Based on this analysis, it is prudent to treat this compound as a compound that is irritating to the skin, eyes, and respiratory tract, and to handle it with the appropriate precautions to prevent exposure.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary risks are associated with its irritant properties and the potential for uncontrolled reactions of the terminal alkyne.

| Hazard Category | Potential Risks | Primary Exposure Routes |

| Acute Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory tract irritation.[5][6] | Dermal contact, eye contact, inhalation. |

| Physical/Chemical Hazards | The terminal alkyne can undergo exothermic reactions.[1] | Incompatible materials, high temperatures. |

| Chronic Health Hazards | Data not available; handle as a potentially hazardous substance with unknown long-term effects. | Repeated or prolonged exposure. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors and to contain any potential spills. The fume hood also provides a controlled environment to manage the reactivity of the terminal alkyne.

Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities or working with the material under pressure.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations.

-

Body Protection: A flame-resistant laboratory coat is required. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls are not sufficient.

Caption: Workflow for ensuring proper PPE usage.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of this compound and preventing accidental exposure.

Handling

-

Avoid Inhalation, Ingestion, and Contact: Handle the compound with care to prevent direct contact with skin, eyes, and clothing.[9]

-

Use in a Well-Ventilated Area: As stated previously, all work must be performed in a chemical fume hood.[9]

-

Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.

-

Inert Atmosphere: For reactions involving the terminal alkyne, particularly with strong bases, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric oxygen and moisture.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A recommended storage temperature is 4°C.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. The terminal alkyne can react exothermically with these substances.

Caption: Relationship between hazards and control measures.

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][9]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-